N-Methylhematoporphyrin

Description

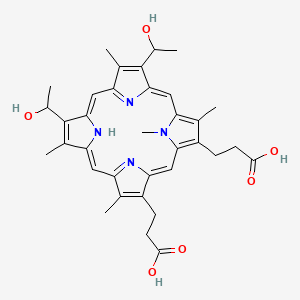

N-Methylhematoporphyrin is a methylated derivative of hematoporphyrin, a porphyrin compound historically linked to hemoglobin metabolism. Hematoporphyrin itself is a tetrapyrrole structure with hydroxyethyl and propionic acid side chains, derived from heme degradation. The methylation at the pyrrole nitrogen (N-methylation) alters its physicochemical properties, including solubility, stability, and interaction with biological systems. While hematoporphyrin has been studied for applications in photodynamic therapy (PDT) due to its light-activated reactivity, N-methylation may influence its pharmacokinetics and photodynamic efficiency .

Properties

CAS No. |

80603-53-8 |

|---|---|

Molecular Formula |

C35H40N4O6 |

Molecular Weight |

612.7 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17,21-pentamethyl-23H-porphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C35H40N4O6/c1-16-22(8-10-32(42)43)27-14-31-23(9-11-33(44)45)17(2)30(39(31)7)15-29-35(21(6)41)19(4)26(38-29)13-28-34(20(5)40)18(3)25(37-28)12-24(16)36-27/h12-15,20-21,37,40-41H,8-11H2,1-7H3,(H,42,43)(H,44,45) |

InChI Key |

XODXIWOIUCPYKF-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C(C)O)C(C)O |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C(C)O)C(C)O |

Synonyms |

N-methylhematoporphyrin N-methylhematoporphyrin disodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Porphyrin derivatives share structural similarities but exhibit distinct functional differences based on substituents and metal coordination. Below is a comparative analysis:

Structural and Functional Differences

Electronic and Photochemical Properties

- Absorption Spectra : Hematoporphyrin exhibits a Soret band (~400 nm) and Q-bands (500–650 nm). N-Methylation may redshift these bands slightly due to altered electron density .

- Singlet Oxygen Generation : Hematoporphyrin derivatives produce singlet oxygen (¹O₂) under light exposure, crucial for PDT. Methylation could reduce aggregation, improving ¹O₂ yield .

- Stability : Tetraaryltetrabenzoporphyrins show superior photostability compared to hematoporphyrin derivatives, attributed to rigid aromatic substituents .

Research Findings and Gaps

- Pharmacokinetics : this compound’s lipophilicity may enhance tissue penetration compared to hematoporphyrin, but empirical data are lacking.

- Toxicity : Structural analogs like mesoporphyrin show low acute toxicity, suggesting this compound might share this profile .

- Synthetic Challenges: Methylation of porphyrins requires precise conditions to avoid side reactions, as noted in studies on tetraaryltetrabenzoporphyrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.